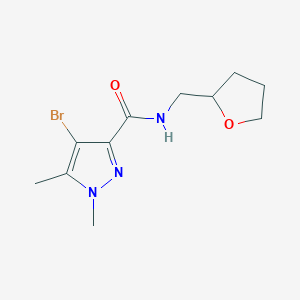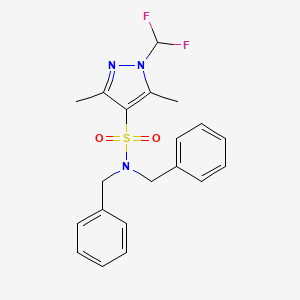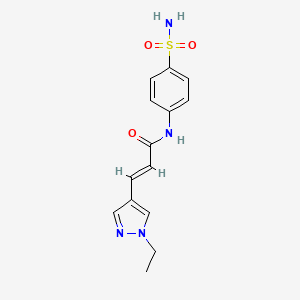![molecular formula C12H19N5O5S B14929441 1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinecarboxamide core, which is often found in bioactive molecules, and a pyrazole ring, known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidinecarboxamide core This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive core structures.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidinecarboxamide core may interact with protein targets, while the pyrazole ring could modulate the activity of enzymes involved in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-TRIAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
Uniqueness
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the piperidinecarboxamide core and the pyrazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H19N5O5S |
|---|---|
Peso molecular |
345.38 g/mol |
Nombre IUPAC |
1-methylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H19N5O5S/c1-23(21,22)16-5-2-10(3-6-16)12(18)13-4-7-15-9-11(8-14-15)17(19)20/h8-10H,2-7H2,1H3,(H,13,18) |
Clave InChI |
ZHIXKLOANMOXBD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929371.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14929372.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B14929391.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)

![7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929416.png)
![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929449.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929461.png)
